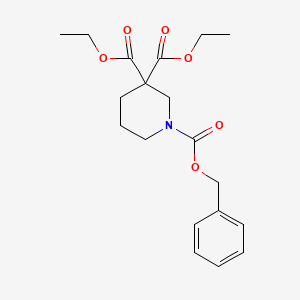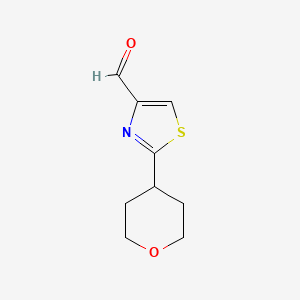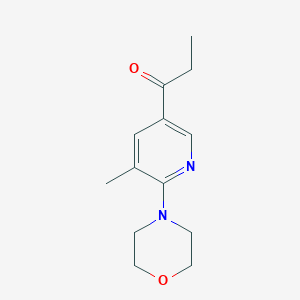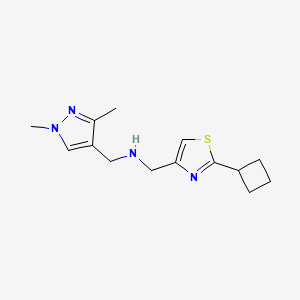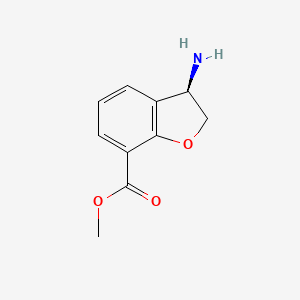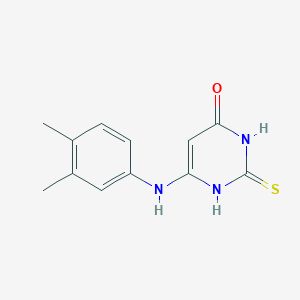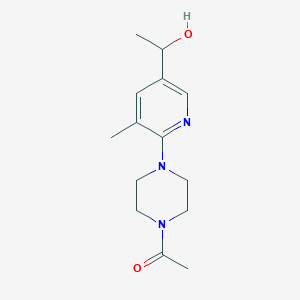
N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, an ethylpyrrolidinyl group, and a pyridin-2-amine moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
科学研究应用
N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl moiety and have been studied for their biological and therapeutic properties.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been explored for their medicinal applications.
Uniqueness
N-Cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyclopropyl and ethylpyrrolidinyl groups provide unique steric and electronic properties that differentiate it from other similar compounds.
属性
分子式 |
C14H21N3 |
|---|---|
分子量 |
231.34 g/mol |
IUPAC 名称 |
N-cyclopropyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H21N3/c1-2-17-10-4-6-13(17)12-5-3-9-15-14(12)16-11-7-8-11/h3,5,9,11,13H,2,4,6-8,10H2,1H3,(H,15,16) |
InChI 键 |
DYSWJCJBFNZTGU-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1C2=C(N=CC=C2)NC3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


